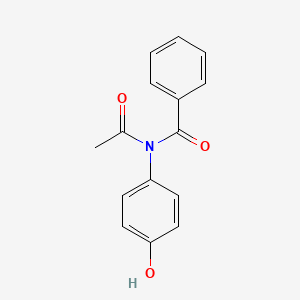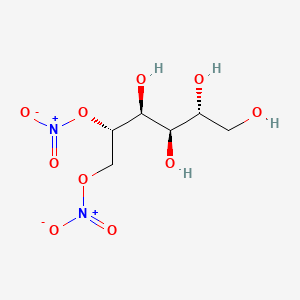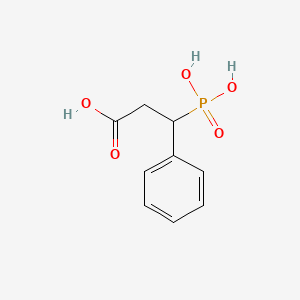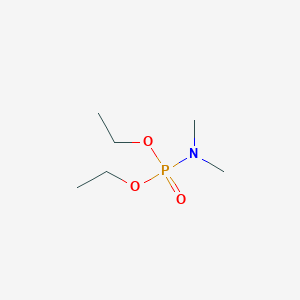
Diethyl dimethylphosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl dimethylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of diethyl dimethylphosphoramidate can be achieved through several methods. One prominent method involves the reaction of diethyl phosphoramidate with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods often involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound and minimizes the risk of side reactions .
Chemical Reactions Analysis
Diethyl dimethylphosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions typically yield phosphoramidate hydrides.
Substitution: It can undergo substitution reactions where the ethyl or methyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl dimethylphosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl dimethylphosphoramidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial for regulating various biological processes .
Comparison with Similar Compounds
Diethyl dimethylphosphoramidate can be compared with other similar compounds, such as:
Diethyl phosphoramidate: Similar in structure but lacks the dimethyl groups.
Dimethyl phosphoramidate: Contains only dimethyl groups without the ethyl groups.
Diethyl ethylphosphoramidate: Another variant with different alkyl substitutions.
What sets this compound apart is its unique combination of ethyl and dimethyl groups, which confer specific chemical properties and reactivity patterns .
Properties
CAS No. |
2404-03-7 |
|---|---|
Molecular Formula |
C6H16NO3P |
Molecular Weight |
181.17 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-N-methylmethanamine |
InChI |
InChI=1S/C6H16NO3P/c1-5-9-11(8,7(3)4)10-6-2/h5-6H2,1-4H3 |
InChI Key |
MSDFSXFZUKFPKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


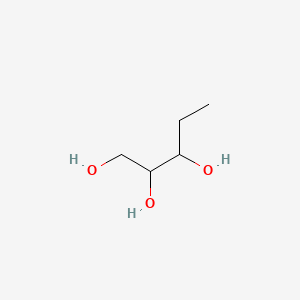
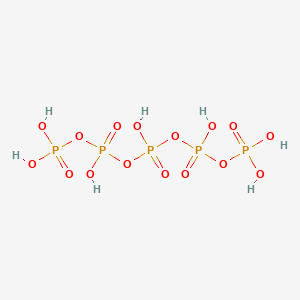
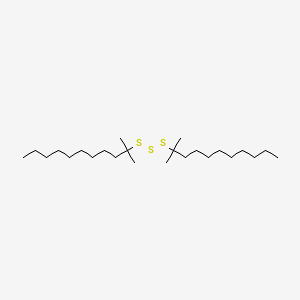

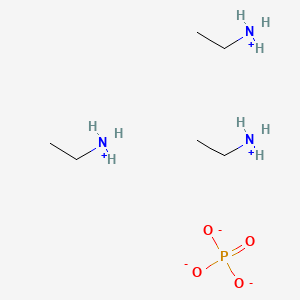
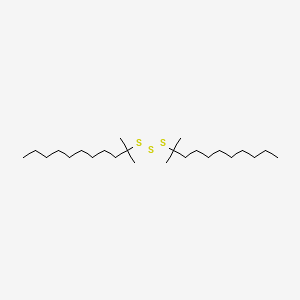
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)

